molecular formula C19H14BrClN2O B4558133 N-(4-anilinophenyl)-5-bromo-2-chlorobenzamide

N-(4-anilinophenyl)-5-bromo-2-chlorobenzamide

Cat. No.: B4558133
M. Wt: 401.7 g/mol
InChI Key: YOZVBRVDOSRLRS-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-5-bromo-2-chlorobenzamide is a useful research compound. Its molecular formula is C19H14BrClN2O and its molecular weight is 401.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.99780 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Anticonvulsant, Anti-inflammatory Activities : A study on the synthesis of new benzofuran-based heterocycles demonstrated their anticonvulsant and anti-inflammatory activities. These compounds, related by their synthetic approach and pharmacological potentials, could hint at the versatility of N-(4-anilinophenyl)-5-bromo-2-chlorobenzamide in similar research applications (Dawood et al., 2006).

Pharmacodynamic Study

  • Synthesis and Pharmacodynamic Study : Research on N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide highlighted its efficacy in spermicidal and anti-schistosomal activities. This study exemplifies the pharmacodynamic exploration potential for structurally related compounds, indicating a broad spectrum of biomedical research applications (Zhang Xiao-yong, 2005).

Chemical Synthesis and Reactivity

  • Reactivity and Synthesis of Quinolines : The conversion of anilides into 3-substituted quinolines under specific conditions opens avenues for the synthesis of complex molecules. These synthetic methodologies could be pertinent to the manipulation of this compound for specific scientific applications (Meth-Cohn et al., 1981).

Molecular Docking and Simulations

  • Inhibitory Potential and Cytotoxicity Evaluation : A study on the synthesis and evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides for their tyrosinase and melanin inhibitory potential provides a framework for evaluating similar compounds. This includes in vitro, in vivo, and in silico approaches, suggesting that compounds like this compound could have dermatological applications (Raza et al., 2019).

Corrosion Inhibition

  • Corrosion Inhibition Study : The investigation of thiophene Schiff base compounds as corrosion inhibitors in acidic environments shows how structurally related compounds can offer protection against metal corrosion. This research area might be relevant for evaluating the protective capabilities of this compound (Daoud et al., 2014).

Properties

IUPAC Name

N-(4-anilinophenyl)-5-bromo-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN2O/c20-13-6-11-18(21)17(12-13)19(24)23-16-9-7-15(8-10-16)22-14-4-2-1-3-5-14/h1-12,22H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZVBRVDOSRLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.